molecular formula C14H12S B047620 2,8-Dimethyldibenzothiophene CAS No. 1207-15-4

2,8-Dimethyldibenzothiophene

Cat. No.: B047620
CAS No.: 1207-15-4
M. Wt: 212.31 g/mol
InChI Key: RRYWCJRYULRSJM-UHFFFAOYSA-N
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Description

2,8-Dimethyldibenzothiophene: is an organosulfur compound with the molecular formula C₁₄H₁₂S . It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyldibenzothiophene can be achieved through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate methyl substituents. The reaction typically requires the use of strong acids or bases to facilitate the formation of the five-membered sulfur heterocycle .

Industrial Production Methods: In industrial settings, the production of this compound often involves transition-metal-catalyzed coupling reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize this compound from readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyldibenzothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

2,8-Dimethyldibenzothiophene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Employed in the production of dyes, liquid crystals, and conducting polymers

Mechanism of Action

The mechanism of action of 2,8-Dimethyldibenzothiophene involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, its aromatic structure allows for interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2,8-Dimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

2,8-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYWCJRYULRSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880786
Record name 2,8-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-15-4, 70021-47-5
Record name Dibenzothiophene, 2,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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